molecular formula C19H16N2O3 B2561480 (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone CAS No. 865615-86-7

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Cat. No. B2561480
M. Wt: 320.348
InChI Key: NHQSOXOEHORKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone, also known as DFP, is a synthetic compound that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) highlights the microwave-assisted synthesis of novel pyrazoline derivatives, which shows significant anti-inflammatory and antibacterial activities. This method offers advantages like higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. The synthesized compounds, including those related to the specified chemical structure, were evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, with some showing potent effects. Molecular docking results supported these compounds' potential as templates for developing new anti-inflammatory drugs (Ravula et al., 2016).

Synthesis and Biological Activities of Pyrazole Derivatives

Golea Lynda (2021) discusses the synthesis of derivatives containing the pyrazole moieties, known for their biological and pharmacological activities. The study synthesized compounds with antibacterial and antioxidant activities, indicating the potential of such derivatives in pharmaceutical applications. The antibacterial activity was assessed against both Gram-positive and Gram-negative bacteria, showing moderate activity. Furthermore, the compounds exhibited moderate antioxidant activities, highlighting their potential as therapeutic agents (Golea Lynda, 2021).

Antibacterial Activity and DNA Cleavage of Diorganotin(IV) Complexes

Research by Sedaghat et al. (2015) on diorganotin(IV) complexes with 2-furancarboxylic acid hydrazone derivative of benzoylacetone reveals their antibacterial activity and ability to cleave DNA. These complexes, which include the furan moiety, showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The study also explored the compounds' interaction with bacterial DNA through molecular docking, indicating that one of the complexes exhibited good activities alongside standard antibacterial drugs. This suggests potential applications in developing new antibacterial agents (Sedaghat et al., 2015).

Antitubercular Agents

A series of compounds synthesized by Bhoot et al. (2011), including 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, were screened for their antibacterial, antifungal, and antitubercular activities. These compounds, characterized by elemental analyses and spectral studies, demonstrated notable antitubercular activity, presenting a potential avenue for the development of new antitubercular drugs (Bhoot et al., 2011).

properties

IUPAC Name

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQSOXOEHORKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.